2-Isopropyl-4-nitrophenol

Vue d'ensemble

Description

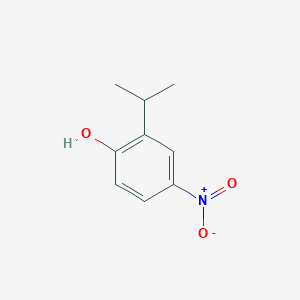

2-Isopropyl-4-nitrophenol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Nitrophenols, a class of compounds to which 2-isopropyl-4-nitrophenol belongs, are known to interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrophenols, in general, are known to undergo reduction reactions within biological systems, leading to the formation of aminophenols . This process can cause changes in the redox state of cells and potentially interfere with cellular functions .

Biochemical Pathways

Nitrophenols are known to be involved in oxidative processes . They can uncouple oxidative phosphorylation, a critical process in cellular energy production . This can disrupt normal cellular functions and lead to various downstream effects.

Pharmacokinetics

Nitrophenols are generally known to be well-absorbed and can distribute throughout the body . They can undergo metabolic transformations, including reduction and conjugation reactions, and are typically excreted in the urine .

Result of Action

Nitrophenols can cause oxidative stress, disrupt energy production, and potentially lead to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in soils and surface waters can lead to its interaction with various environmental microorganisms, potentially affecting its degradation and overall environmental impact .

Activité Biologique

2-Isopropyl-4-nitrophenol (also known as this compound or IPNP) is a nitrophenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activity of IPNP, focusing on its toxicity, metabolic pathways, and implications for human health and the environment.

- Chemical Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 133-20-6

Metabolism and Toxicokinetics

The metabolism of this compound is similar to that of other nitrophenols, involving phase I and phase II metabolic transformations.

- Phase I Metabolism : This involves oxidation and reduction reactions mediated by cytochrome P450 enzymes. For instance, IPNP can be oxidized to form nitroquinone or reduced to yield aminophenol derivatives .

- Phase II Metabolism : The metabolites undergo conjugation with glucuronic acid and sulfate, facilitating their excretion through urine. Studies indicate that the elimination half-life of IPNP metabolites can vary significantly across species, with rapid clearance observed in animal models .

Toxicity

Research indicates that this compound exhibits significant toxicity, particularly in aquatic organisms. It has been shown to affect various biological systems:

- Aquatic Toxicity : Exposure to IPNP can lead to acute toxicity in fish and invertebrates, impacting survival rates and reproductive success .

- Human Health Risks : In humans, exposure has been linked to reproductive toxicity. Women with higher levels of nitrophenols in their system have shown increased risks of adverse pregnancy outcomes, such as low birth weight and preterm births .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of IPNP. It has been noted for its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study 1: Environmental Impact

A study assessed the impact of this compound on freshwater ecosystems. The findings indicated that concentrations above 10 µg/L could lead to significant declines in fish populations due to both acute toxicity and chronic sublethal effects on growth and reproduction .

Case Study 2: Human Health Assessment

In a cohort study examining pesticide exposure during pregnancy, elevated levels of 4-nitrophenol were associated with increased risks of small-for-gestational-age births. This highlights the potential implications of nitrophenol exposure on maternal health and fetal development .

Research Findings

Applications De Recherche Scientifique

Environmental Monitoring

2-Isopropyl-4-nitrophenol is utilized as an indicator in environmental studies to monitor water quality. Its presence in aquatic systems can indicate pollution levels due to agricultural runoff containing pesticides and other chemicals. Research has shown that nitrophenols can undergo microbial degradation, which is crucial for assessing the ecological impact of contaminants.

Table 1: Degradation Pathways of Nitrophenols

| Compound | Degradation Pathway | Microorganisms Involved |

|---|---|---|

| This compound | Aerobic degradation | Rhodococcus species |

| 4-Nitrophenol | Anaerobic degradation | Various bacteria |

| 3-Nitrophenol | Biodegradation | Pseudomonas species |

Studies have demonstrated that certain bacterial strains can effectively degrade nitrophenols, indicating potential bioremediation strategies for polluted sites .

Toxicological Studies

IPN has been the subject of toxicological research due to its potential health effects. Animal studies have shown that exposure to nitrophenols can lead to alterations in hematological parameters and methemoglobin formation, raising concerns about occupational exposure limits .

Table 2: Toxicological Effects of Nitrophenols

| Exposure Route | Observed Effects | Reference |

|---|---|---|

| Inhalation | Increased methemoglobin levels | Smith et al., 1988 |

| Dermal | Corneal opacity and irritation | Hazleton, 1983 |

| Oral | Lethality at high doses | Kavlock, 1990 |

These studies highlight the necessity for careful handling and regulation of IPN in industrial settings.

Pharmaceutical Applications

Nitrophenols are used as intermediates in the synthesis of pharmaceuticals. Specifically, this compound serves as a precursor for various drugs due to its ability to undergo further chemical transformations. Its derivatives are explored for their antibacterial and antifungal properties .

Dye and Pigment Manufacturing

The compound is also employed in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in creating colorants used in textiles and coatings .

Pesticide Production

IPN is involved in synthesizing certain pesticides, particularly those targeting agricultural pests. Its role as an intermediate facilitates the production of more complex chemical structures that exhibit desired pesticidal activity .

Case Study 1: Bioremediation of Contaminated Sites

A study conducted on the degradation of nitrophenols in contaminated soil demonstrated the effectiveness of Rhodococcus species in breaking down IPN under aerobic conditions. The results indicated a significant reduction in concentration over a period of weeks, suggesting practical applications for bioremediation efforts .

Case Study 2: Toxicity Assessment

Research evaluating the acute toxicity of IPN on aquatic organisms revealed that exposure led to behavioral changes and mortality in sensitive species at certain concentrations. This underscores the importance of monitoring IPN levels in aquatic environments to protect biodiversity .

Propriétés

IUPAC Name |

4-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSKFUMSIJTGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336073 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60515-72-2 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.